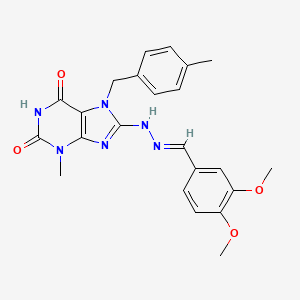

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide” is a complex organic compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar thiazole derivatives include esterification, hydrazination, salt formation, and cyclization . The intermediate formed in this process is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Scientific Research Applications

Synthesis and Structural Analysis

- Novel compounds similar to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide have been synthesized and characterized using various spectroscopic techniques. For instance, Gayathri et al. (2019) synthesized a related compound and analyzed it using FT-IR, NMR, LC-Mass, and other methods. The molecular structure was determined by X-ray diffraction, highlighting its potential in crystallography and materials science (Gayathri et al., 2019).

Corrosion Inhibition

- Thiazole derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors. Yadav et al. (2015) investigated the impact of certain thiazole derivatives on the corrosion of steel in hydrochloric acid, demonstrating their potential in industrial applications (Yadav et al., 2015).

Pharmacological Evaluation

- Kumar and Mishra (2020) synthesized derivatives of diphenylamine, which included a similar compound, and evaluated their toxicity and pharmacological activity, particularly for analgesic and anti-inflammatory effects. This research highlights the compound's potential in medicinal chemistry (Kumar & Mishra, 2020).

Antitumor Activity

- Derivatives of thiazole, similar to the compound , have shown promising antitumor activities. Ling et al. (2008) synthesized urea derivatives and evaluated their antitumor properties, indicating the compound's potential in cancer research (Ling et al., 2008).

Antimicrobial Activity

- Mistry et al. (2009) and Bhoi et al. (2015) explored the synthesis of thiazolidinone and acetidinone derivatives, including compounds similar to this compound, and assessed their antimicrobial activity, suggesting potential applications in the development of new antibiotics (Mistry et al., 2009); (Bhoi et al., 2015).

Computational Chemistry and Quantum Studies

- Kumar and Misra (2014) conducted a theoretical study on dichloro-substituted acetamides, similar to the compound , using density functional theory to evaluate their chemical reactivity and biological activity, demonstrating their importance in computational chemistry (Kumar & Misra, 2014).

Future Directions

The future directions for research on “N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide” and similar thiazole derivatives could include further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process .

properties

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S2/c1-11-2-5-13(6-3-11)27(24,25)10-17(23)22-18-21-16(9-26-18)12-4-7-14(19)15(20)8-12/h2-9H,10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQCIMDWVYHHEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{methyl[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2428055.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2428060.png)

![Methyl 2-bromobenzo[D]thiazole-4-carboxylate](/img/structure/B2428062.png)

![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B2428064.png)

![2-[[1-[[4-(Trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2428069.png)

![3-(((4-Chloro-2,5-dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2428070.png)

![2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2428071.png)